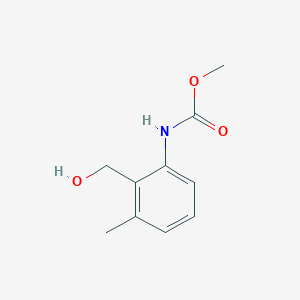

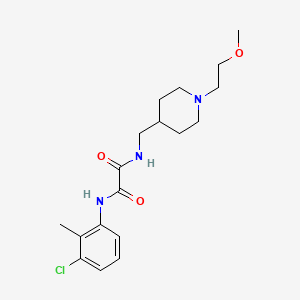

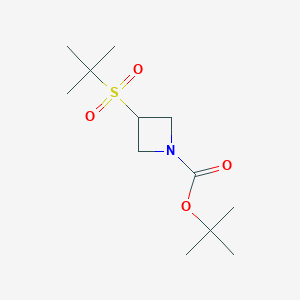

Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate

概要

説明

“Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate” is a carbamate derivative. Carbamates are a category of organic compounds with the general formula R2NC(O)OR, which are formally derived from carbamic acid (NH2COOH) . They are known for their very good chemical and proteolytic stability, ability to penetrate cell membranes, and resemblance to a peptide bond .

Synthesis Analysis

Carbamates can be synthesized through various methods. One common method involves the reaction of amines with carbon dioxide, forming carbamates in the presence of cesium carbonate and TBAI . Another method involves the reaction of carbonylimidazolide in water with a nucleophile . These methods offer mild reaction conditions and short reaction times .Molecular Structure Analysis

The molecular structure of carbamates, including “this compound”, involves a carbamate group (>N−C(=O)−O−) derived from carbamic acid .Chemical Reactions Analysis

Carbamates undergo various chemical reactions. For instance, they can be hydrolyzed with an alkaline solution to yield fluorescent species . They can also react with ammonia to form carbamates .Physical and Chemical Properties Analysis

Carbamates, including “this compound”, are generally stable compounds . They have good chemical and proteolytic stability, and they can penetrate cell membranes .科学的研究の応用

Toxicity and Environmental Health

Carbamates, including compounds similar to Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate, have been studied for their toxicological effects. For example, Vandekar's study on carbaryl and other carbamates assessed their safety for use in pest control, highlighting the importance of evaluating the toxicological risk to both humans and the environment (Vandekar, 1965).

Pharmacokinetics and Metabolism

The metabolism of carbamates in humans has been an area of interest, with studies identifying metabolites and exploring the pharmacokinetics of these compounds. For instance, Horie and Bara analyzed human urinary metabolites of 3-phenylpropyl carbamate, revealing insights into the metabolism of carbamate compounds (Horie & Bara, 1978). This research is relevant for understanding how this compound may be metabolized and its potential effects on human health.

Neurological Effects

The impact of carbamates on the nervous system, particularly through the inhibition of acetylcholinesterase, has been a critical area of study. Lotti and Moretto discussed cases of polyneuropathy associated with carbamate poisoning, underscoring the need to understand the neurological risks associated with exposure to carbamates (Lotti & Moretto, 2006).

Risk Assessment and Individual Susceptibility

Evaluating individual susceptibility to the effects of carbamates is crucial for risk assessment in occupational and environmental health. Leng and Lewalter's study on pesticide exposure emphasized the importance of considering individual differences in susceptibility when assessing the risk posed by carbamates (Leng & Lewalter, 1999).

Safety and Hazards

将来の方向性

Carbamates have received much attention in recent years due to their stability and ability to penetrate cell membranes . They are being used in various fields of medicine and are expected to play an important role in modern drug discovery and medicinal chemistry . Future research may focus on developing new synthesis methods and exploring further applications of carbamates .

特性

IUPAC Name |

methyl N-[2-(hydroxymethyl)-3-methylphenyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-7-4-3-5-9(8(7)6-12)11-10(13)14-2/h3-5,12H,6H2,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALYNNPXLWTXFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)OC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5-chloro-2-methylphenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2725284.png)

![4-(7-Azabicyclo[2.2.1]heptan-7-yl)-7-fluoroquinazoline](/img/structure/B2725286.png)

![11,13-Dimethyl-8-[4-(trifluoromethyl)phenyl]-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2725295.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B2725302.png)

![1-(4-Chlorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2725304.png)

![(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2725307.png)